

Application Notes and Protocols: ICCB280 in 3D Spheroid Models of Leukemia

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) spheroid models are increasingly recognized as more physiologically relevant systems for studying cancer biology and evaluating therapeutic efficacy compared to traditional two-dimensional (2D) cell cultures.[1][2] These models better recapitulate the complex cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration challenges observed in vivo.[1][3][4] For hematological malignancies like leukemia, 3D models can simulate aspects of the tumor microenvironment, such as the lymph node or bone marrow niches, which are known to confer drug resistance.[5][6][7]

ICCB280 is a potent and selective small molecule inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). MALT1 is a paracaspase that plays a crucial role in the nuclear factor-kappa B (NF-κB) signaling pathway, which is constitutively active in various B-cell malignancies and promotes cell survival and proliferation.[8][9][10] By inhibiting the proteolytic activity of MALT1, ICCB280 is expected to block NF-κB signaling, leading to apoptosis in MALT1-dependent leukemia cells.[8][10]

These application notes provide a comprehensive overview and detailed protocols for utilizing **ICCB280** in 3D spheroid models of leukemia to assess its anti-cancer activity.

Mechanism of Action of ICCB280

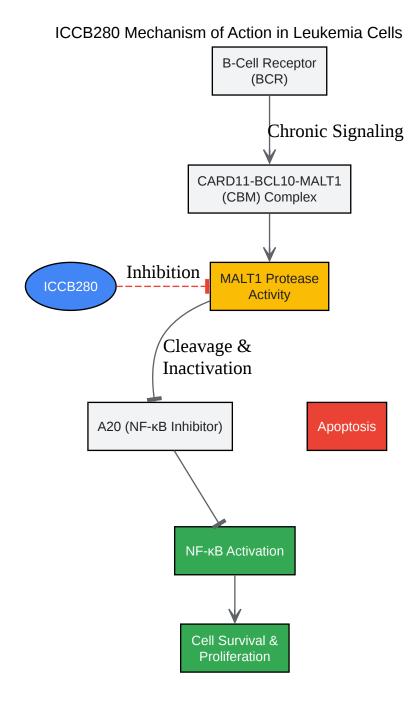






ICCB280 targets the MALT1 paracaspase, a key component of the CARD11-BCL10-MALT1 (CBM) complex.[10] In certain leukemia subtypes, such as Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL) and Chronic Lymphocytic Leukemia (CLL), chronic B-cell receptor (BCR) signaling leads to the constitutive activation of the CBM complex.[8][10] This results in the MALT1-mediated cleavage and inactivation of negative regulators of the NF-κB pathway, such as A20.[11] The subsequent activation of NF-κB drives the transcription of prosurvival genes. ICCB280 covalently binds to the active site of MALT1, inhibiting its proteolytic function. This leads to the suppression of NF-κB signaling and ultimately induces apoptosis in malignant B-cells.[8][9]





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ICCB280 inhibits MALT1 protease activity, blocking NF-kB signaling and inducing apoptosis.

Data Presentation

Table 1: In Vitro Efficacy of ICCB280 in 2D vs. 3D Leukemia Spheroid Models



Cell Line	Culture Model	ICCB280 IC50 (μM)	Max Inhibition (%)
TMD8 (ABC-DLBCL)	2D Monolayer	0.5 ± 0.1	95 ± 3
3D Spheroid	2.5 ± 0.4	80 ± 5	
HBL-1 (ABC-DLBCL)	2D Monolayer	0.8 ± 0.2	92 ± 4
3D Spheroid	4.1 ± 0.6	75 ± 6	
OCI-Ly1 (GCB- DLBCL)	2D Monolayer	> 10	< 20
3D Spheroid	> 10	< 15	

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of ICCB280 on Spheroid Size and Viability

Cell Line	Treatment	Spheroid Diameter (μm, Day 5)	Viable Cells/Spheroid (x10³)
TMD8	Vehicle	450 ± 25	8.5 ± 0.7
ICCB280 (2.5 μM)	280 ± 30	3.2 ± 0.5	
HBL-1	Vehicle	420 ± 30	7.8 ± 0.6
ICCB280 (4.1 μM)	250 ± 20	2.9 ± 0.4	

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Generation of Leukemia Spheroids

This protocol describes the formation of leukemia spheroids using the hanging drop method, which is suitable for generating uniformly sized spheroids.[12][13]

Materials:

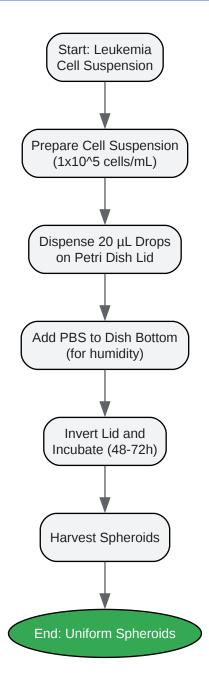


- Leukemia cell lines (e.g., TMD8, HBL-1)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-buffered saline (PBS)
- 10 cm non-adherent petri dishes
- Multi-channel pipette

Procedure:

- Culture leukemia cells in standard suspension culture to the desired density.
- Harvest cells by centrifugation and resuspend in fresh complete medium to a final concentration of 1 x 10⁵ cells/mL.
- Using a multi-channel pipette, carefully dispense 20 μL drops of the cell suspension onto the inside of the lid of a 10 cm petri dish. Create an array of drops, ensuring they do not merge.
- Add 5-10 mL of sterile PBS to the bottom of the petri dish to create a humidified chamber and prevent the drops from evaporating.
- Carefully invert the lid and place it onto the dish.
- Incubate the hanging drop cultures at 37°C in a 5% CO₂ incubator for 48-72 hours to allow for spheroid formation.
- Spheroids can be harvested by gently washing the lid with culture medium into the bottom of the dish and collecting the suspension.





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Workflow for generating leukemia spheroids using the hanging drop method.

Protocol 2: ICCB280 Treatment of Leukemia Spheroids

Materials:

- Pre-formed leukemia spheroids
- 96-well ultra-low attachment (ULA) round-bottom plates



- ICCB280 stock solution (e.g., 10 mM in DMSO)
- · Complete cell culture medium

Procedure:

- Gently collect the spheroids formed in Protocol 1.
- Transfer one spheroid per well into a 96-well ULA plate containing 100 μ L of fresh complete medium.
- Prepare serial dilutions of ICCB280 in complete medium.
- Add 100 μL of the ICCB280 dilutions (or vehicle control, e.g., 0.1% DMSO) to the wells containing the spheroids to achieve the final desired concentrations.
- Incubate the plate at 37°C in a 5% CO₂ incubator for the desired treatment duration (e.g., 72-120 hours).
- Monitor spheroid size and morphology daily using an inverted microscope.

Protocol 3: Assessment of Cell Viability in Spheroids

This protocol utilizes a 3D cell viability assay that measures ATP levels, which correlate with the number of viable cells.

Materials:

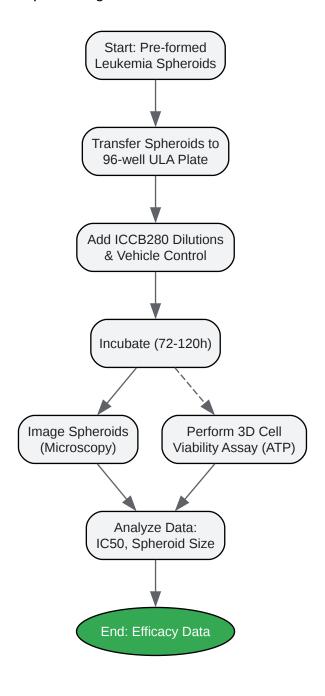
- ICCB280-treated spheroids in a 96-well ULA plate
- 3D Cell Viability Assay Kit (e.g., CellTiter-Glo® 3D)
- Plate reader capable of measuring luminescence

Procedure:

 Remove the plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.



- Add 100 μL of the 3D cell viability reagent to each well.
- Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.
- Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.





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Experimental workflow for testing ICCB280 efficacy in 3D leukemia spheroid models.

Conclusion

The use of 3D spheroid models provides a robust platform for evaluating the therapeutic potential of MALT1 inhibitors like ICCB280 in a setting that more closely mimics the in vivo tumor microenvironment. The protocols outlined here offer a systematic approach to generate leukemia spheroids, assess drug efficacy, and quantify changes in cell viability and spheroid integrity. The representative data indicate that while leukemia cells in 3D spheroids exhibit increased resistance to ICCB280 compared to 2D cultures, the compound retains significant anti-tumor activity in MALT1-dependent cell lines. This highlights the importance of using such models for a more accurate prediction of clinical efficacy. These methods can be adapted for high-throughput screening and detailed mechanistic studies of novel anti-leukemia agents.

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